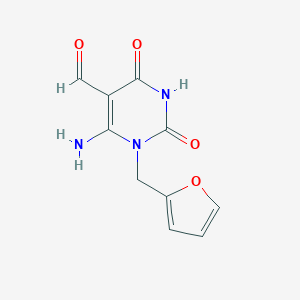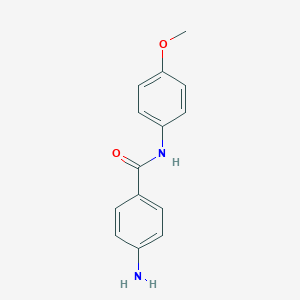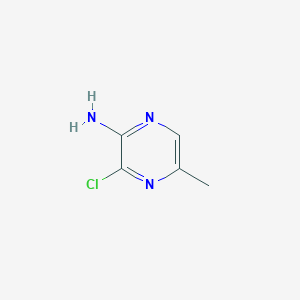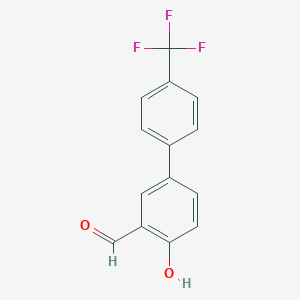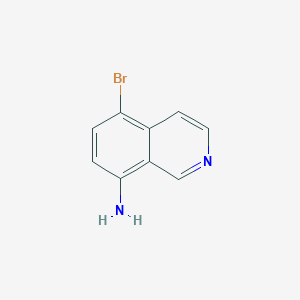
5-Bromoisoquinolin-8-amine
Overview
Description
5-Bromoisoquinolin-8-amine is a chemical compound used as a starting material in palladium-catalyzed aminomethylation and amination reactions . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 5-Bromoisoquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular formula of 5-Bromoisoquinolin-8-amine is C9H7BrN2 . The InChI code is 1S/C9H7BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 . The canonical SMILES structure is C1=CC(=C2C=CN=CC2=C1N)Br .Chemical Reactions Analysis
Quinolin-8-amines, which are structurally related to 5-Bromoisoquinolin-8-amine, can be synthesized through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromoisoquinolin-8-amine is 223.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 221.97926 g/mol . The topological polar surface area is 38.9 Ų .Scientific Research Applications
Organic Chemistry
5-Bromoisoquinolin-8-amine is a chemical compound used in organic synthesis . It has a molecular formula of C9H7BrN2 and a molecular weight of 223.07 .
Application
One application of 5-Bromoisoquinolin-8-amine is in the synthesis of quinoxalines or quinolin-8-amines . Quinolin-8-amines are valuable scaffolds in organic synthesis .
Method of Application
The synthesis of quinoxalines or quinolin-8-amines from 5-Bromoisoquinolin-8-amine involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
Synthesis of Quinoxalines or Quinolin-8-amines
5-Bromoisoquinolin-8-amine can be used in the synthesis of quinoxalines or quinolin-8-amines . This process involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
C–H Bond Activation/Functionalization
8-Aminoquinoline, a structural isomer of methylquinoxalines, has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . In this context, the synthesis of substituted 8-aminoquinoline is of great importance .
Synthesis of Quinoxalines or Quinolin-8-amines
5-Bromoisoquinolin-8-amine can be used in the synthesis of quinoxalines or quinolin-8-amines . This process involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
C–H Bond Activation/Functionalization
8-Aminoquinoline, a structural isomer of methylquinoxalines, has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . In this context, the synthesis of substituted 8-aminoquinoline is of great importance .
Safety And Hazards
When handling 5-Bromoisoquinolin-8-amine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-bromoisoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFXYVXBWMRHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584865 | |
| Record name | 5-Bromoisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoisoquinolin-8-amine | |
CAS RN |
90721-35-0 | |
| Record name | 5-Bromoisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-8-isoquinolineamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


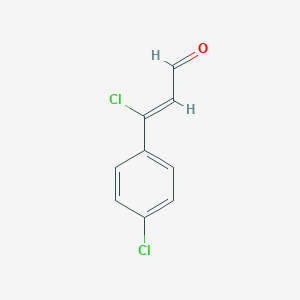
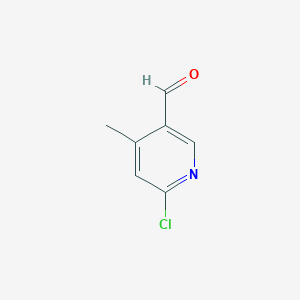
![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)
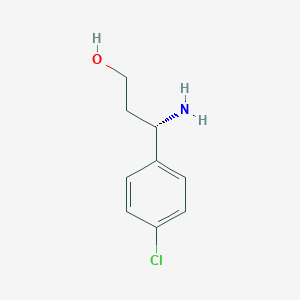
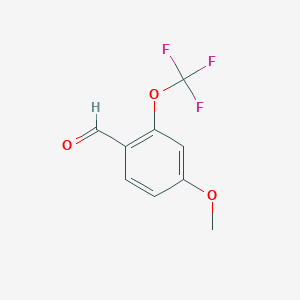
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
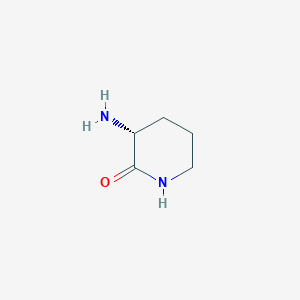
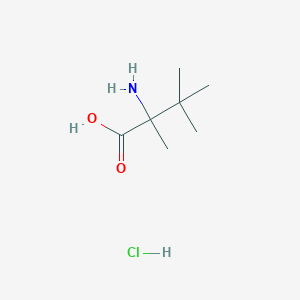
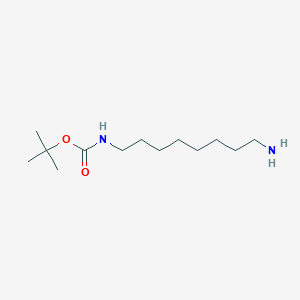
![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
